diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is known for its significance in biological systems, particularly in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of formamido groups and the subsequent attachment of the benzoyl and pentanedioate moieties. Common reagents used in these reactions include formic acid, benzoyl chloride, and diethyl malonate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethyl-4-(2-{(1E)-3-[(2-methyl-2-propanyl)oxy]-3-oxo-1-propen-1-yl}phenyl)-3,4-dihydro-3,5-pyridinedicarboxylate
- N,N-Diethyl-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
Diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate is unique due to its specific structure, which includes a pyrimidine ring and multiple formamido groups. This structure allows for specific interactions with biological molecules, making it a valuable compound for research in various fields.
Properties
CAS No. |
6367-41-5 |
---|---|
Molecular Formula |
C26H32N6O9 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C26H32N6O9/c1-3-40-22(36)11-10-20(25(39)41-4-2)29-23(37)18-6-8-19(9-7-18)31(16-34)12-5-13-32(17-35)21-14-27-26(28-15-33)30-24(21)38/h6-9,14-17,20H,3-5,10-13H2,1-2H3,(H,29,37)(H2,27,28,30,33,38) |
InChI Key |
RQRICWXKMYRYTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(CCCN(C=O)C2=CN=C(NC2=O)NC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.